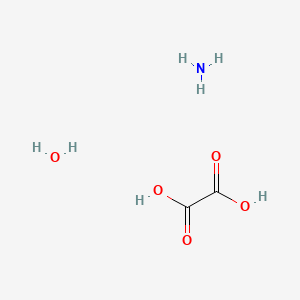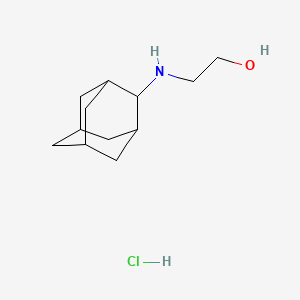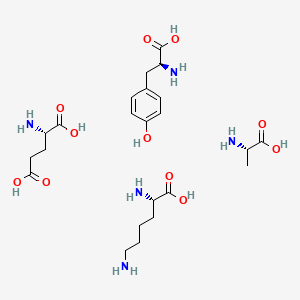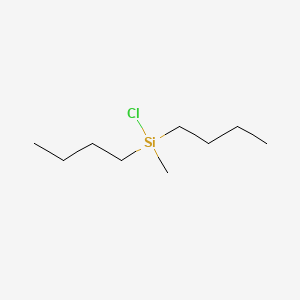
Ethanol, 2-(4-ethylphenoxy)-
Übersicht
Beschreibung
Ethanol, 2-(4-ethylphenoxy)-, also known as β-Hydroxyethyl phenyl ether, β-Phenoxyethyl alcohol, Arosol, Dowanol EP, Ethylene glycol monophenyl ether, Glycol monophenyl ether, and several other names , is a chemical compound. It is a colorless liquid with a pleasant odor . It is a glycol ether used as a perfume fixative, insect repellent, antiseptic, solvent, preservative, and also as an anesthetic in fish aquaculture .
Synthesis Analysis
The synthesis of similar compounds, such as 2,4-dinitrophenoxy ethanol, involves the reaction of phenol and ethylene oxide at high temperature and pressure . The process of ethanol production and purification involves fermentation, distillation, and other methods such as non-heating fractional distillation by ultrasonic irradiation, oxidation of impurities by ozone, and adsorption of impurities by activated carbon or zeolite .Molecular Structure Analysis
The molecular formula of Ethanol, 2-(4-ethylphenoxy)- is C8H10O2 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Chemical reactions in alcohols occur mainly at the functional group, but some involve hydrogen atoms attached to the OH-bearing carbon atom or to an adjacent carbon atom . The most common reactions are dehydration and oxidation .Physical And Chemical Properties Analysis
Ethanol, 2-(4-ethylphenoxy)- is a clear, colorless, mobile liquid . It has a flash point at atmospheric pressure is around 14 °C (57.2 °F), indicating that its vapors can catch fire at or above this temperature when exposed to an ignition source .Wissenschaftliche Forschungsanwendungen
Enzymatic Oxidation and Hydroxylation
- The enzyme 4-ethylphenol methylenehydroxylase from Pseudomonas putida catalyzes the conversion of 4-ethylphenol into 1-(4-hydroxyphenyl)ethanol. This reaction is significant for its stereochemical implications and potential applications in the synthesis of optically active compounds (Reeve, Carver, & Hopper, 1990).
Extraction Techniques in Wastewater Treatment
- Research on the extraction of 2-(4-hydroxyphenyl)ethanol from aqueous solutions by emulsion liquid membranes demonstrates its potential application in environmental management, particularly in treating olive mill wastewater (Reis, Freitas, Ferreira, & Carvalho, 2006).
Receptor Differentiation in Biological Systems
- Studies on structural modification of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol indicate its relevance in understanding receptor activities in biological systems, which can have implications in pharmacology and biochemistry (Lands, Ludueña, & Buzzo, 1967).
Catalysis and Chemical Reactions
- The study of oxidative cross-esterification of ethanol on a Pd–Au catalyst highlights the importance of ethanol in industrial chemistry, particularly in reactions like dehydrogenation and esterification, which are crucial in the production of various chemicals (Evans, Li, Han, Henkelman, & Mullins, 2019).
Molecular Rearrangement Studies
- Investigation into the kinetics of the Smiles rearrangement of 2-(p-nitrophenoxy)ethylamine to 2-(p-nitroanilino)ethanol reveals insights into reaction mechanisms important for organic chemistry and material science (Knipe, Lound-Keast, & Sridhar, 1984).
Safety And Hazards
Due to its highly flammable nature, ethanol carries a substantial risk of causing fires and explosions . Ethanol is harmful by ingestion, inhalation, or by skin absorption . Inhaling ethanol vapor can lead to irritation of the nose and throat, resulting in coughing or irritation of the respiratory system .
Eigenschaften
IUPAC Name |
2-(4-ethylphenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-9-3-5-10(6-4-9)12-8-7-11/h3-6,11H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKROJQUJYKRPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
77029-70-0 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(4-ethylphenyl)-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77029-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20341326 | |
| Record name | Ethanol, 2-(4-ethylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanol, 2-(4-ethylphenoxy)- | |
CAS RN |
54411-10-8 | |
| Record name | Ethanol, 2-(4-ethylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Benzo[kl]xanthene](/img/structure/B1596164.png)



